Product packaging for Methyl 2-phenylnicotinate(Cat. No.:CAS No. 188797-88-8)

Methyl 2-phenylnicotinate

Cat. No.: B071911
CAS No.: 188797-88-8
M. Wt: 213.23 g/mol
InChI Key: KWUIFNXSOUKTKE-UHFFFAOYSA-N
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Description

Methyl 2-phenylnicotinate is a high-purity chemical building block of significant interest in medicinal chemistry and materials science. This compound features a nicotinate core, a privileged scaffold in drug discovery, strategically functionalized with a phenyl substituent at the 2-position and a methyl ester group. This specific architecture makes it a versatile intermediate for the synthesis of more complex heterocyclic systems, particularly in the development of potential pharmacologically active molecules. Its primary research value lies in its role as a precursor for the construction of diverse compound libraries targeting various enzymes and receptors. The ester group serves as a versatile handle for further synthetic manipulation, including hydrolysis to the corresponding carboxylic acid or transesterification, while the phenyl-substituted pyridine ring can engage in key interactions within biological targets. Researchers utilize this compound in the exploration of novel ligands for central nervous system targets, as well as in the development of organic electronic materials and metal-organic frameworks (MOFs) due to its potential for coordination and pi-pi stacking. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO2 B071911 Methyl 2-phenylnicotinate CAS No. 188797-88-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-phenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)11-8-5-9-14-12(11)10-6-3-2-4-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUIFNXSOUKTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444370
Record name Methyl 2-phenylnicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188797-88-8
Record name 3-Pyridinecarboxylic acid, 2-phenyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188797-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-phenylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for Methyl 2 Phenylnicotinate and Its Derivatives

Direct Esterification Approaches to Methyl 2-phenylnicotinate

Direct esterification of 2-phenylnicotinic acid with methanol (B129727) is a common and fundamental method for synthesizing this compound. smolecule.com This reaction, often catalyzed by a strong acid like sulfuric acid, typically requires reflux conditions to drive the equilibrium towards the ester product. smolecule.com The general mechanism involves the protonation of the carboxylic acid, which enhances its electrophilicity, followed by the nucleophilic attack of methanol. asianpubs.orgbyjus.com

While effective, the Fischer-Speier esterification can present challenges, particularly with substituted nicotinic acids where regioselectivity may be a concern. smolecule.com To address these issues and improve reaction efficiency, various modifications and alternative reagents have been explored. For instance, using hydrogen peroxide in conjunction with sulfuric acid has been shown to increase yields up to 98% with minimal side products. asianpubs.org Another approach involves using coupling reagents like 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), which can facilitate rapid and high-yield esterification under mild conditions. nih.gov

Transesterification offers another viable route, where an existing ester of nicotinic acid is reacted with a different alcohol. smolecule.comgoogle.com This method can be particularly useful when the desired alcohol is more valuable or when direct esterification is problematic. Alkaline catalysts such as sodium methoxide (B1231860) or potassium tert-butoxide are often employed in these reactions. smolecule.com

Catalyst/ReagentConditionsYieldReference
Sulfuric AcidRefluxGood smolecule.com
Hydrogen Peroxide/Sulfuric AcidNot SpecifiedUp to 98% asianpubs.org
NDTP1 min, MeCNGood nih.gov
Sodium Methoxide (Transesterification)Not SpecifiedVaries smolecule.com

Grignard Reaction-Based Alkylation for Phenyl Group Introduction in Nicotinate (B505614) Synthesis

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and can be employed to introduce the phenyl group onto the pyridine (B92270) ring in the synthesis of nicotinates. organic-chemistry.orgwikipedia.org A Grignard reagent, such as phenylmagnesium bromide, acts as a potent nucleophile that can attack an electrophilic carbon center on a pyridine derivative. organic-chemistry.orglibretexts.org For instance, the addition of a Grignard reagent to a suitable pyridine N-oxide can yield a 2-substituted pyridine after subsequent treatment. organic-chemistry.org

The reaction mechanism is generally considered a nucleophilic addition. organic-chemistry.org However, with sterically hindered substrates, a single electron transfer (SET) mechanism may operate. organic-chemistry.org It is crucial to carry out Grignard reactions under anhydrous conditions, as the reagent is highly reactive towards water. libretexts.orgyoutube.com

In a specific example, the synthesis of ethyl-4-methyl-2-phenylnicotinate involves the reaction of ethyl benzoylacetate with crotonaldehyde (B89634) and ammonia, followed by treatment with sulfuric and nitric acid. prepchem.com The resulting intermediate can then be purified to yield the desired product. prepchem.com This highlights the multi-step nature that can be involved in utilizing Grignard-type precursors for complex nicotinate synthesis.

Molybdenum Hexacarbonyl-Assisted Synthesis of this compound Derivatives

Molybdenum hexacarbonyl (Mo(CO)₆) has emerged as a versatile reagent in organic synthesis, particularly for mediating ring expansion and cyclization reactions. beilstein-journals.orgwikipedia.org It can be used in the synthesis of nicotinate derivatives through the ring expansion of isoxazole (B147169) precursors. beilstein-journals.orgkisti.re.kr For example, methyl 4-oxo-1,4-dihydropyridine-3-carboxylates can be prepared by the Mo(CO)₆-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. beilstein-journals.org These 4-oxo-1,4-dihydropyridine-3-carboxylates are valuable intermediates that can be further transformed into various substituted nicotinates. beilstein-journals.org

The reaction of isoxazoles with Mo(CO)₆ in the presence of water can lead to the reductive cleavage of the N-O bond, forming β-amino enones, which can then cyclize to form the pyridine ring. researchgate.net The reaction conditions, such as temperature and solvent, can significantly influence the yield of the desired product. For instance, in the synthesis of pyridone 2g from isoxazole 1g, increasing the temperature from 60 °C to 70 °C improved the yield from 45% to 74%. beilstein-journals.org

Molybdenum hexacarbonyl can also act as a source of carbon monoxide in carbonylative cyclization reactions, further expanding its utility in synthesizing complex heterocyclic structures. researchgate.net

Cyclization of Enaminones and Enamino Esters in Nicotinate Formation

The cyclization of enaminones and enamino esters represents a powerful strategy for the construction of the pyridine ring system found in nicotinates. researchgate.netresearchgate.net These reactions often proceed through a [3+3] annulation, where a three-carbon component reacts with another three-atom fragment to form the six-membered ring. researchgate.net

One approach involves the metal-free, 4-HO-TEMPO mediated [3+3] annulation of cyclopropanols with β-enamine esters to produce nicotinates. researchgate.net This method is noted for its high atom efficiency and use of greener reagents. researchgate.net Another strategy employs the condensation of enamino esters with enones in the presence of a catalyst like FeCl₃ to synthesize polyalkylated or arylated nicotinates. researchgate.net

Furthermore, N-propargylic β-enaminones can serve as common intermediates for the synthesis of polysubstituted pyridines. organic-chemistry.org Depending on the reaction conditions, these intermediates can be selectively cyclized to form either pyrroles or pyridines. organic-chemistry.org For instance, the use of cesium carbonate favors the formation of pyrroles, while copper bromide directs the reaction towards pyridines. organic-chemistry.org The versatility of enaminones is also demonstrated in their ability to undergo self-condensation or react with other components in multicomponent reactions to yield highly substituted pyridine derivatives. researchgate.net

Improved Processes for High-Purity Nicotinate Synthesis

The demand for high-purity nicotinates, particularly in the pharmaceutical and food industries, has driven the development of improved synthesis and purification processes. google.comnih.govgoogle.commdpi.com One approach focuses on the transesterification reaction of a C₁-C₄ alkyl ester of nicotinic acid with an alcohol like menthol, in the presence of an alkaline catalyst, followed by vacuum distillation with activated carbons. google.comwipo.int This process can yield menthyl nicotinate with a purity of over 99.5% and a chemical yield exceeding 83%. google.com

Another strategy involves the use of biocatalysts. For example, the nitrilase-mediated synthesis of nicotinic acid from 3-cyanopyridine (B1664610) using Gordonia terrae has shown significant improvements in productivity and reaction time. nih.gov Subsequent downstream processing has been simplified to recover high-purity nicotinic acid. nih.gov

For the synthesis of high-purity organic chelated chromium nicotinate, a method involving the reaction of nicotinic acid with a soluble trivalent inorganic chromium salt in the presence of a cosolvent has been developed. google.com This process is conducted at normal temperature and pressure in a closed system, minimizing waste and pollution. google.com

ProductMethodPurityYieldReference
Menthyl NicotinateTransesterification and Vacuum Distillation>99.5%>83% google.com
Nicotinic AcidNitrilase-mediated synthesisHighHigh Productivity nih.gov
Chromium NicotinateReaction with Chromium SaltHighNot Specified google.com

Electrophilic Fluorination Strategies for Fluorinated Nicotinates

The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. nih.govbrynmawr.edu Electrophilic fluorination has emerged as a key strategy for the synthesis of fluorinated nicotinates. mdpi.comwikipedia.org Reagents such as Selectfluor® (N-fluoro-N'-chloromethyl-triethylenediamine bis(tetrafluoroborate)) are commonly used as electrophilic fluorine sources. mdpi.comwikipedia.org

A new approach for the synthesis of methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates involves the fluorination of 1,2-dihydropyridines or 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines with Selectfluor®. mdpi.com This reaction can lead to a mixture of the desired 2-(fluoromethyl)pyridine (B67307) and the corresponding 2-methylpyridine, which can be separated by column chromatography. mdpi.com The reaction of 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines with Selectfluor® can yield the 2-(fluoromethyl) derivative in 21-43% yield. mdpi.com

The selectivity of electrophilic fluorination can be influenced by the substrate's structure and the presence of other functional groups that may be susceptible to oxidation by the N-F reagent. mdpi.com Despite these challenges, electrophilic fluorination provides a direct and convenient method for accessing novel fluorine-containing nicotinates. mdpi.comrsc.org

Synthesis of Azopyridine Dyes from Ethyl 6-amino-5-cyano-2-methyl-4-arylnicotinates

An unexpected and efficient method for the synthesis of novel 2,2'-azopyridine dyes involves the oxidation of ethyl 6-amino-5-cyano-2-methyl-4-arylnicotinates. researchgate.netresearchgate.net The treatment of these aminonicotinate derivatives with N-bromosuccinimide (NBS) and benzoyl peroxide leads to the formation of (E)-diethyl 6,6'-(diazene-1,2-diyl)bis(5-cyano-2-methyl-4-phenylnicotinates). researchgate.net This reaction provides a simple route to a new class of azopyridine dyes.

The starting materials, ethyl 6-amino-5-cyano-2-methyl-4-arylnicotinates, can be synthesized through various established methods. chemicalbook.comnih.gov The resulting azopyridine dyes have potential applications in various fields due to their aromatic azo structure. researchgate.net The structure and properties of these dyes, such as their UV-vis absorption spectra, have been studied to understand their characteristics. researchgate.net

This synthetic route highlights the utility of functionalized nicotinates as precursors for more complex and functional molecules. The reactivity of the amino group on the pyridine ring allows for oxidative coupling to form the azo linkage, demonstrating a valuable transformation in the chemistry of nicotinates.

Iii. Mechanistic Investigations of Reactions Involving Methyl 2 Phenylnicotinate

Detailed Reaction Mechanism Elucidation for Nicotinate (B505614) Ester Conversions

The conversion of nicotinate esters, including methyl 2-phenylnicotinate, into more complex molecules proceeds through a variety of intricate, often multi-step, reaction mechanisms. Understanding these pathways is crucial for the strategic design of synthetic routes to novel compounds.

One-pot transformations inspired by natural biosynthetic processes offer a powerful method for converting simple precursors into complex nicotinate structures. For instance, the skeletal remodeling of (aza)indole scaffolds to create meta-aminoaryl nicotinates involves a biomimetic strategy. nih.gov Two plausible mechanisms have been proposed for this transformation. The first involves the formation of an imine, followed by a 6π electrocyclization, C–N bond cleavage, and subsequent re-aromatization. nih.gov A second, distinct pathway proceeds via an Aldol-type addition and intramolecular cyclization, which is also followed by C–N bond cleavage and re-aromatization to yield the final nicotinate product. nih.gov This nature-inspired approach is mechanistically different from traditional cross-coupling strategies and allows for the synthesis of ortho-unsubstituted nicotinates. nih.gov

Cascade reactions, where a series of intramolecular transformations occur sequentially without isolating intermediates, are also prominent in nicotinate chemistry. α-Diazo-β-keto oxime ethers can undergo a cascade rearrangement under neutral, catalytic conditions to form 2H-azirine-2-carboxylic esters. ntu.edu.sg These azirine intermediates are highly versatile. In the presence of a Rhodium(II) catalyst, the 2-vinyl-2H-azirine intermediate can undergo ring-opening to facilitate the amination of an allylic sp³ C–H bond, leading to the formation of multi-substituted pyridines. ntu.edu.sg Alternatively, in the absence of a metal catalyst, a strong, non-nucleophilic base like DBU can promote the ring-opening of 2-allyl-2H-azirines. The resulting 1-azatrienes then undergo a 6π-electrocyclization to furnish pyridine (B92270) derivatives in good yields. ntu.edu.sg

The "ester dance" reaction represents another fascinating mechanistic pathway for nicotinate ester conversion, involving the translocation of an ester group across the aromatic ring. chemrxiv.org This palladium-catalyzed rearrangement is hypothesized to begin with the oxidative addition of the palladium catalyst into the ester's C(O)–O bond. chemrxiv.orgnih.gov This is followed by deprotonation at the ortho C–H bond and decarbonylation, which produces an aryne-palladium complex. chemrxiv.orgnih.gov Subsequent protonation, carbonylation, and reductive elimination complete the cycle, yielding a regioisomeric nicotinate product. chemrxiv.orgnih.gov Experimental evidence confirms that this reaction is reversible and involves the deprotonation of the ortho-hydrogen atom. chemrxiv.orgnih.gov

Role of Catalysts in this compound Synthesis and Derivatization

Catalysts are fundamental to both the efficient synthesis of this compound and its subsequent chemical modification (derivatization). Transition metals, particularly palladium and nickel, play a central role in facilitating these transformations through precise catalytic cycles.

Synthesis via Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a highly effective method for synthesizing this compound. A common pathway involves the reaction of a methyl 2-chloronicotinate with phenylboronic acid. This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like sodium carbonate. smolecule.com Nickel-based catalysts, which are often more cost-effective, also facilitate the synthesis through decarbonylative cross-coupling reactions. nih.govsmolecule.com

Derivatization via Catalytic Pathways: Once formed, the this compound scaffold can be further functionalized using various catalytic methods.

Palladium Catalysis: Palladium catalysts are not only used for synthesis but also for derivatization. The "ester dance" reaction, which translocates the ester group to an adjacent carbon on the pyridine ring, is catalyzed by palladium chloride (PdCl₂). chemrxiv.orgnih.gov This process allows for the conversion of a nicotinate into an isonicotinate, for example. chemrxiv.org In some cases, the ester dance can be combined with a subsequent decarbonylative amination in the same pot, using a palladium catalyst in the presence of a sterically hindered amine, to generate entirely new products. nih.gov

Nickel Catalysis: Nickel catalysts are particularly effective in "ester transfer" reactions. chemrxiv.org A plausible mechanism involves the cleavage of both the C–Br bond of an aryl bromide and the C–C bond of phenyl nicotinate by a Ni/dcypt (dcypt: 3,4-bis(dicyclohexylphosphino)thiophene) catalyst. chemrxiv.org This generates two key nickel intermediates, Ar–Ni–Br and Py–Ni(CO)–OPh. chemrxiv.org Transmetalation between these species followed by reductive elimination can produce a new aromatic ester. chemrxiv.org Nickel catalysts also enable the exhaustive reduction of the ester group. amazonaws.com

Zinc Catalysis: Inspired by the action of metallo-exopeptidases in nature, zinc catalysts have been developed for the mild, non-solvolytic alcoholysis of amides. acs.org While this is demonstrated on a related nicotinate system (tert-butyl nicotinate), the principle is relevant. The mechanism involves the bidentate chelation of the zinc catalyst to the amide carbonyl and the pyridine nitrogen of the directing group (C=O(amide)–Zn–N(py)). acs.org This chelation activates the amide, while a coordinated alcohol, acting as the nucleophile, is further activated by hydrogen bonding with an acetate (B1210297) ligand on the zinc catalyst. acs.org

The table below summarizes key catalytic systems used in the synthesis and derivatization of nicotinate esters.

Reaction TypeCatalyst SystemReactantsProductReference
Suzuki-Miyaura CouplingPd(PPh₃)₄ / Na₂CO₃Methyl 2-chloronicotinate + Phenylboronic acidThis compound smolecule.com
Ester Dance ReactionPdCl₂ / K₂CO₃Phenyl 4-pyridinecarboxylatePhenyl nicotinate chemrxiv.org
Ester TransferNi(OAc)₂ / dcypt / ZnPhenyl nicotinate + Aryl bromideAryl benzoate (B1203000) + Bromopyridine chemrxiv.org
Amide Alcoholysis (Biomimetic)Zn(OAc)₂tert-Butyl nicotinate-activated amide + AlcoholEster acs.org

Steric and Electronic Effects Governing Regioselectivity in Nicotinate Reactions

Regioselectivity, the control of reaction site in a molecule with multiple potential reaction centers, is a critical consideration in the chemistry of nicotinate esters. wikipedia.org The outcome of a reaction on the pyridine ring of this compound is governed by a delicate interplay of steric and electronic effects.

Steric Effects: Steric hindrance, which arises from the spatial arrangement of atoms, significantly influences the regioselectivity of reactions. In the dehydrogenation of nicotine (B1678760) model compounds, which share the pyridine structural motif, steric factors play a decisive role. nih.gov For example, the oxidation of a 2-phenylpiperidine (B1215205) derivative yields a product derived from the less sterically hindered iminium ion intermediate nearly quantitatively. nih.gov In contrast, for a 2-methylpyrrolidine (B1204830) derivative, electronic effects can override steric hindrance, leading to a different regiochemical outcome. nih.gov

In the context of nicotinate derivatization, the use of sterically hindered (bulky) bases can direct reactions to less crowded positions. khanacademy.org For instance, in an E2 elimination reaction, a bulky base like potassium tert-butoxide will preferentially abstract a proton from the less sterically hindered beta-carbon, leading to the "Hofmann" product, whereas a smaller base would favor the more substituted "Zaitsev" product. khanacademy.org This principle can be applied to direct functionalization on the pyridine ring or its substituents.

Electronic Effects: The electronic nature of the pyridine ring and its substituents profoundly directs the course of chemical reactions. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene, and directs incoming electrophiles primarily to the C-3 (and C-5) position. Conversely, it activates the ring for nucleophilic substitution, particularly at the C-2, C-4, and C-6 positions.

In palladium-catalyzed C–H bond acetoxylation, the electronic nature of the directing group is a key factor. nih.gov Competition experiments between different substrates reveal that the electronics of the directing group can control the relative rates of reaction. nih.gov For nicotinate esters, the ester group itself is electron-withdrawing, which influences the reactivity of the adjacent C-H bonds. In radical relay chlorination, the nicotinate template itself can direct functionalization to specific sites on a flexible alkyl chain, demonstrating the powerful directing effect of the heterocyclic system. clockss.org

The interplay between these effects allows for the regioselective functionalization of the pyridine ring. Methodologies have been developed for the selective deprotonation and subsequent functionalization of nicotine derivatives at either the C-2 or C-6 positions, demonstrating that subtle changes in reaction conditions can overcome the inherent electronic biases of the ring to achieve desired regiochemical control. nih.gov

The following table highlights how different factors can influence regioselectivity in pyridine-containing molecules.

Reaction TypeKey FactorObserved OutcomeGoverning PrincipleReference
Hg(II)-EDTA DehydrogenationSteric HindranceOxidation occurs at the less substituted position in a 2-phenylpiperidine model.Formation of the sterically less hindered iminium ion is favored. nih.gov
E2 EliminationSteric Hindrance (Base)A bulky base favors the formation of the less substituted alkene (Hofmann product).The base attacks the most accessible proton. khanacademy.org
Pd-catalyzed C-H AcetoxylationDirecting Group ElectronicsRelative reaction rates depend on the electronic nature of the directing group.The directing group coordinates to the catalyst, influencing the C-H activation step. nih.gov
Deprotonation/FunctionalizationReaction ConditionsSelective substitution at C-2 or C-6 of the pyridine ring is possible.Choice of base and reaction parameters can overcome inherent regiochemical preferences. nih.gov

Mechanistic Aspects of C-H Functionalization with Phenyliodine(III) Diacetate in Nicotinate Chemistry

Direct C-H functionalization is a modern synthetic strategy that avoids the need for pre-functionalized starting materials. Phenyliodine(III) diacetate (PhI(OAc)₂, PIDA) is a versatile and widely used hypervalent iodine reagent that acts as a powerful oxidant, often in concert with transition metal catalysts, to enable such transformations. mdpi.comresearchgate.net

In the context of nicotinate chemistry, PIDA is crucial for reactions involving the activation of C(sp²)–H bonds on the pyridine or phenyl ring, and C(sp³)–H bonds on alkyl substituents. The most common mechanistic paradigm involves a Pd(II)/Pd(IV) catalytic cycle. mdpi.com

A generalized mechanism for palladium-catalyzed C-H acetoxylation using PIDA proceeds as follows:

C-H Activation/Cyclometalation: The reaction initiates with the coordination of the pyridine nitrogen of the nicotinate ester to a Pd(II) catalyst, such as Pd(OAc)₂. This is followed by the activation of a nearby C-H bond (e.g., at the ortho-position of the phenyl ring) to form a five-membered palladacycle intermediate. This step is often turnover-limiting. nih.govmdpi.com

Oxidation: The resulting Pd(II) cyclometalated complex is then oxidized by PIDA from the Pd(II) to a Pd(IV) state. mdpi.com This oxidation step introduces two acetate ligands to the palladium center. Mechanistic studies have shown that for many such reactions, the rate is zero-order in PIDA, meaning the oxidation step is fast relative to the initial C-H activation. nih.govmdpi.com

Reductive Elimination: The high-valent Pd(IV) intermediate is unstable and rapidly undergoes C-O bond-forming reductive elimination. This step forms the acetoxylated product and regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com

This Pd(II)/Pd(IV) pathway is a standard mechanistic proposal for many C-H functionalization reactions using PIDA as the oxidant. mdpi.com PIDA's role is to facilitate the turnover of the palladium catalyst by reoxidizing it to a higher oxidation state, which is necessary for the final bond-forming reductive elimination step. While this cycle is prevalent, it's worth noting that alternative pathways, potentially involving Pd(III) dimers, have also been considered in related systems. mdpi.com

PIDA can also mediate reactions through radical pathways, especially under visible light photocatalysis. mdpi.comfrontiersin.org For example, PIDA can react with a photosensitizer to generate an acyloxy radical, which can decarboxylate to form a methyl radical. mdpi.com This radical can then engage in addition reactions with substrates like quinoxalin-2(1H)-ones, which are structurally related to nicotinates, to achieve C-H alkylation. frontiersin.org

Iv. Advanced Spectroscopic and Computational Characterization of Methyl 2 Phenylnicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Methyl 2-phenylnicotinate and its Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. ethernet.edu.et For this compound and its related analogs, NMR techniques, including ¹H NMR, ¹³C NMR, and two-dimensional methods, have been instrumental in confirming their synthesized structures. ethernet.edu.etnih.gov

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. pressbooks.pub In the ¹H NMR spectrum of a related compound, methyl 2-hydroxybenzoate, distinct signals are observed for the different sets of protons, with their chemical shifts and splitting patterns revealing their neighboring atoms. docbrown.info For instance, the methyl ester protons typically appear as a singlet, while the aromatic protons exhibit complex splitting patterns due to coupling with adjacent protons on the phenyl and pyridine (B92270) rings. spcmc.ac.in The integration of these signals provides a quantitative measure of the number of protons in each unique environment. pressbooks.pub

A representative ¹H NMR spectral data for a compound closely related to this compound is presented below:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.81-7.78m2HAromatic Protons
7.69-7.66m2HAromatic Protons
3.71t, J = 6.8 Hz2H-CH₂-
3.60s3H-OCH₃
2.34t, J = 7.4 Hz2H-CH₂-
2.02-1.93pent, J = 7.1 Hz2H-CH₂-
Note: This data is for a related nicotinate (B505614) derivative and serves as an illustrative example. rsc.org The exact chemical shifts for this compound may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. pressbooks.pub Unlike ¹H NMR, the natural abundance of the ¹³C isotope is low, which often results in weaker signals. pressbooks.pub However, the larger chemical shift range of ¹³C NMR (typically 0-220 ppm) minimizes signal overlap, allowing for the distinct observation of nearly every unique carbon atom. pressbooks.pubchemguide.co.uk

In the context of this compound, the ¹³C NMR spectrum would be expected to show distinct signals for the carbonyl carbon of the ester group, the carbons of the phenyl and pyridine rings, and the methyl carbon of the ester. The chemical shifts of these carbons are influenced by their hybridization (sp², sp³) and the electronegativity of neighboring atoms. pressbooks.pub For example, the carbonyl carbon is typically found significantly downfield (around 160-180 ppm). chemguide.co.uk

An illustrative ¹³C NMR spectral data for a related nicotinate derivative is provided below:

Chemical Shift (δ) ppmAssignment
173.07C=O (Ester)
168.34Aromatic C
134.07Aromatic C
131.95Aromatic C
123.38Aromatic C
51.70-OCH₃
37.19-CH₂-
31.32-CH₂-
23.91-CH₂-
Note: This data is for a related nicotinate derivative and serves as an illustrative example. rsc.org The exact chemical shifts for this compound may vary.

Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool in chemistry, enabling the prediction and analysis of molecular and electronic structures with a high degree of accuracy. For this compound, DFT calculations provide insights that complement experimental data, offering a deeper understanding of its intrinsic properties. scienceopen.com

DFT methods can be used to predict a wide range of molecular properties, including optimized geometries (bond lengths and angles), vibrational frequencies (for comparison with IR spectroscopy), and electronic properties such as dipole moments. aaai.org These calculations are based on solving the quantum mechanical equations that describe the electron density of the molecule. aaai.org The predicted properties can be compared with experimental data to validate the computational model and to gain a more detailed understanding of the molecule's behavior. eurjchem.com For instance, DFT can help to understand the preferred conformation of the phenyl and nicotinate rings relative to each other.

The electronic structure information obtained from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be correlated with electrochemical properties. researchgate.netsrce.hr The HOMO energy is related to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy relates to its ability to accept electrons (reduction potential). researchgate.netresearchgate.net These quantum chemical parameters can be used to predict the redox behavior of this compound and its analogs, providing insights into their potential applications in areas such as corrosion inhibition or materials science. nih.govscirp.org The correlation between theoretical calculations and experimental electrochemical measurements offers a powerful approach to understanding and predicting the chemical reactivity of these compounds. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination of Nicotinate Derivatives

Detailed research findings on a closely related derivative, ethyl 5-benzoyl-2-phenylnicotinate, reveal specific crystallographic parameters. rsc.org An X-ray diffraction experiment was performed on a single crystal of this compound, and the data was deposited at the Cambridge Crystallographic Data Centre (CCDC). rsc.orgbeilstein-journals.orgresearchgate.netcam.ac.uk The analysis provides a foundational understanding of the molecular geometry and crystal packing.

Below are the crystallographic data and structure refinement details for ethyl 5-benzoyl-2-phenylnicotinate. rsc.org

Table 1: Crystal Data and Structure Refinement for Ethyl 5-benzoyl-2-phenylnicotinate

Parameter Value
Empirical formula C₂₁H₁₇NO₃
Formula weight 331.36
Temperature/K 293(2)
Crystal system monoclinic
Space group P1 21/c 1
a/Å 8.8129(2)
b/Å 24.2864(6)
c/Å Not specified
α/° 90
β/° Not specified
γ/° 90
Volume/ų Not specified
Z Not specified
ρcalcg/cm³ Not specified
μ/mm⁻¹ Not specified
F(000) Not specified
Crystal size/mm³ Not specified
Radiation Not specified
2θ range for data collection/° Not specified
Index ranges Not specified
Reflections collected Not specified
Independent reflections Not specified
Data/restraints/parameters Not specified
Goodness-of-fit on F² Not specified
Final R indexes [I>=2σ (I)] Not specified
Final R indexes [all data] Not specified

The study of various nicotinate derivatives through X-ray diffraction reveals a diversity of crystal packing and intermolecular interactions. For instance, investigations into other derivatives have highlighted the formation of supramolecular complexes through hydrogen bonding. molaid.com The specific substituents on the pyridine and phenyl rings can significantly influence these interactions and the resulting crystal structure. bldpharm.com Computational methods are also employed alongside experimental X-ray diffraction to refine and understand the observed solid-state structures. scispace.com

V. Biological and Pharmacological Research on Methyl 2 Phenylnicotinate and Its Analogs

Evaluation of Neuroprotective Effects of Nicotinate (B505614) Derivatives

Nicotinate derivatives have been a focal point in the search for new treatments for neurodegenerative disorders. Their multifaceted mechanisms of action, including the inhibition of key enzymes and modulation of neuronal pathways, underscore their potential as neuroprotective agents.

A critical aspect of Alzheimer's disease pathology is the neurotoxicity induced by amyloid-beta (Aβ) peptides. Research has shown that certain nicotinate derivatives can mitigate this toxicity. For instance, a study on phenoxyalkylamino-4-phenylnicotinates and related compounds demonstrated that several derivatives significantly prevented the decrease in cell viability caused by Aβ₁₋₄₂. nih.govacs.org Specifically, compounds labeled as 2, 7, 13, 17, 18, 35, and 36 showed a marked protective effect against Aβ-induced neuronal injury. nih.govacs.org The neuroprotective capacity of these compounds highlights the potential of the nicotinate scaffold in combating the detrimental effects of amyloid-beta aggregation. nih.govfrontiersin.org The antibiotic rifampicin (B610482) and its derivatives, which share some structural motifs with certain complex nicotinate analogs, have also been shown to inhibit Aβ aggregation and its associated neurotoxicity. nih.gov

Table 1: Neuroprotective Effects of Selected Nicotinate Derivatives Against Amyloid-Beta (Aβ)₁₋₄₂ Induced Neurotoxicity

Compound Concentration Effect on Cell Viability Citation
Compound 2 10 µM Significantly prevented Aβ₁₋₄₂ induced decrease in cell viability nih.gov
Compound 7 10 µM Significantly prevented Aβ₁₋₄₂ induced decrease in cell viability nih.gov
Compound 13 10 µM Significantly prevented Aβ₁₋₄₂ induced decrease in cell viability nih.gov
Compound 17 2.5 µM Significantly prevented Aβ₁₋₄₂ induced decrease in cell viability nih.gov
Compound 18 2.5 µM Significantly prevented Aβ₁₋₄₂ induced decrease in cell viability nih.gov
Compound 35 5 µM Significantly prevented Aβ₁₋₄₂ induced decrease in cell viability nih.gov

A key therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). mdpi.com Various derivatives of nicotinate have been synthesized and evaluated for their inhibitory activity against these enzymes. mdpi.comnih.gov

In one study, a series of pyridonepezils, which are structurally related to nicotinate derivatives, were identified as selective and moderately potent inhibitors of human AChE (hAChE). acs.org The most potent among them was ethyl 6-(4-(1-benzylpiperidin-4-yl)butylamino)-5-cyano-2-methyl-4-phenylnicotinate (compound 18), with an IC₅₀ value of 0.25 µM for hAChE. acs.orgxjenza.org Another analog, ethyl 6-(2-(1-benzylpiperidin-4-yl)ethylamino)-5-cyano-2-methyl-4-phenylnicotinate (compound 16), was a highly potent inhibitor of EeAChE (from electric eel), with an IC₅₀ value of 0.0167 µM. acs.orgxjenza.org Furthermore, all tested compounds in this series were effective in preventing the Aβ₁₋₄₂-induced enhancement of AChE activity. nih.govacs.org

Other research has explored tacrine-hydrazinonicotinamide hybrids, which also demonstrated inhibitory effects on both AChE and BuChE. nih.gov While some of these hybrids showed lower activity than the parent compound tacrine, others displayed strong affinity for AChE. nih.gov Additionally, vitamin B3-based derivatives have been investigated as reversible inhibitors of both cholinesterases, showing a preference for AChE over BuChE. nih.gov The most potent compound in this series, 1-(4'-phenylphenacyl)-3-carbamoylpyridinium bromide, had a Ki of 4 µM for AChE and 8 µM for BuChE. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Nicotinate Analogs

Compound Target Enzyme IC₅₀ / Ki Citation
Ethyl 6-(4-(1-benzylpiperidin-4-yl)butylamino)-5-cyano-2-methyl-4-phenylnicotinate (18) hAChE IC₅₀ = 0.25 µM acs.orgxjenza.org
Ethyl 6-(2-(1-benzylpiperidin-4-yl)ethylamino)-5-cyano-2-methyl-4-phenylnicotinate (16) EeAChE IC₅₀ = 0.0167 µM acs.orgxjenza.org
1-(4'-phenylphenacyl)-3-carbamoylpyridinium bromide AChE Ki = 4 µM nih.gov

The nicotinic framework is integral to the modulation of various neurotransmitter systems. Nicotinic acetylcholine receptors (nAChRs) are widely expressed in the brain and are involved in regulating the release of several neurotransmitters, including dopamine (B1211576). frontiersin.orgnih.gov The activation of these receptors can influence synaptic plasticity, neuronal survival, and neuroinflammation. frontiersin.org

Nicotinamide (B372718), a form of vitamin B3, and its derivatives can influence neurotransmission. mdpi.com For instance, increasing niacin intake can lead to an increase in dopamine synthesis. mdpi.com Furthermore, NAD+, a coenzyme derived from niacin, can act as an agonist at certain purinergic receptors, thereby inhibiting neurotransmission in specific tissues. mdpi.com The modulation of neurotransmitter release is a key mechanism through which nicotinate derivatives may exert their neuroprotective effects. nih.gov

Voltage-sensitive calcium channels (VSCCs) are crucial for neurotransmitter release and are considered therapeutic targets for various neurological conditions. mdpi.com Some dihydropyridine (B1217469) derivatives, which are structurally related to certain nicotinate analogs, are known to be potent blockers of L-type calcium channels. nih.govmdpi.com The blockade of these channels is voltage-dependent, with the compounds showing a higher affinity for the inactivated state of the channel. nih.gov

Research has shown that certain phenoxyalkylamino-4-phenylnicotinates and related compounds can act as antagonists of VSCCs. xjenza.org Specifically, compounds 2, 7, 12, 13, 17, 18, and 36 were found to significantly prevent the influx of calcium ions triggered by KCl depolarization, indicating their role as VSCC antagonists. xjenza.org This action contributes to their neuroprotective profile by preventing excitotoxicity mediated by excessive calcium entry into neurons.

Antimicrobial Activity Screening of Nicotinate Derivatives

In addition to their neuroprotective potential, nicotinate derivatives have been investigated for their ability to combat microbial infections. These compounds have shown efficacy against a range of pathogenic bacteria.

Several studies have demonstrated the broad-spectrum antimicrobial activity of nicotinate derivatives. tandfonline.com A series of novel arylazo nicotinate derivatives were found to be highly effective against both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Bacillus subtilis. research-nexus.netconsensus.app Similarly, other research has confirmed the antibacterial activity of various nicotine (B1678760) and nicotinic acid derivatives against a panel of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Listeria monocytogenes, Pseudomonas aeruginosa, and Klebsiella pneumoniae. tmkarpinski.commdpi.com

The antimicrobial potential of these compounds suggests they could be a starting point for the development of new drugs to treat infections, including those caused by multidrug-resistant strains. researchgate.netfrontiersin.org The mechanism of action is thought to involve the disruption of bacterial cell walls or interference with essential metabolic processes. mdpi.com

Table 3: Antimicrobial Activity of Selected Nicotinate Derivatives

Derivative Class Gram-Positive Bacteria Tested Gram-Negative Bacteria Tested General Outcome Citations
Arylazo nicotinates Bacillus subtilis Escherichia coli Highly effective against both research-nexus.netconsensus.app
Thio-substituted ethyl nicotinates - - Some compounds showed antimicrobial activity tandfonline.com
Nicotine derivatives Staphylococcus aureus, Listeria monocytogenes Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae Varying levels of activity against both tmkarpinski.com

Psychotropic Properties of Substituted Nicotinate Derivatives

Research into substituted nicotinate derivatives has revealed a range of psychotropic effects, including anxiolytic, sedative, anticonvulsant, and antidepressant activities. nih.gov These findings highlight the potential of this class of compounds in the development of novel treatments for neuropsychiatric disorders.

Certain substituted nicotinate derivatives have demonstrated notable anxiolytic (anti-anxiety) properties. nih.gov For instance, 6-amino-2-thioalkyl-4-phenylnicotinate derivatives have shown significant anxiolytic activity, in some cases reported to be approximately four times that of diazepam. nih.gov Furthermore, ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate has exhibited anxiolytic effects even greater than diazepam. nih.gov The anxiolytic effects of nicotine and its derivatives are also being explored, with some studies suggesting these effects are test-specific. nih.gov

Compound/DerivativeObserved Anxiolytic ActivityReference
6-amino-2-thioalkyl-4-phenylnicotinate derivativesSignificant anxiolytic activity, ~4x more than diazepam nih.gov
Ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinateAnxiolytic activity ~2x greater than diazepam nih.gov
NicotineAnxiolytic effects observed in specific behavioral tests nih.gov

In addition to anxiolytic properties, some nicotinate derivatives have been found to possess pronounced sedative effects. nih.gov Studies on thioalkyl derivatives of pyridine (B92270) have indicated that these compounds can induce sedation. nih.gov While high doses of nicotinamide have been noted to have sedative effects in rats, potentially impacting spatial learning, the sedative properties of nicotinate derivatives are an area of ongoing investigation. nih.govresearchgate.net

A significant area of research has been the anticonvulsant activity of nicotinate derivatives, often evaluated using the pentylenetetrazole (PTZ)-induced seizure model. nih.govresearchgate.net PTZ is a compound that acts as a non-competitive antagonist of the GABA-A receptor complex, and substances that can counteract its effects are considered to have potential as anticonvulsants. nih.gov

Studies have shown that new thioalkyl derivatives of pyridine exhibit high anticonvulsant activity by antagonizing the effects of pentylenetetrazole. nih.gov These compounds were found to be effective in preventing convulsions in animal models. nih.gov The search for new antiepileptic drugs with better safety profiles continues, and various heterocyclic compounds, including thiazolidinone and phthalazinone derivatives, are also being investigated for their anticonvulsant properties against PTZ-induced seizures. sapub.orgzsmu.edu.ua

Compound ClassAnticonvulsant Activity MechanismReference
Thioalkyl pyridine derivativesAntagonism of pentylenetetrazole nih.gov
Phthalazinone derivativesAMPA receptor antagonism sapub.org
Thiazolidinone derivativesInvestigated in PTZ and maximal electroshock models zsmu.edu.ua

Several studies have pointed towards the antidepressant potential of nicotinate derivatives and related compounds. nih.govmdpi.comnih.gov All of the studied thioalkyl derivatives of pyridine showed statistically significant antidepressant effects. nih.gov One notable compound, ethyl 2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate, displayed a unique psychotropic profile that included antidepressant effects. nih.gov

The broader family of nicotinic compounds, including nicotine itself, has been investigated for antidepressant properties. nih.govnih.gov Research suggests that nicotine's antidepressant-like effects may be due to its initial activation of nicotinic acetylcholine receptors (nAChRs), followed by a long-term desensitization that leads to antagonism. nih.gov Furthermore, some benzofuran (B130515) compounds with a nicotinate pharmacophore, such as Verazodone nicotinate, have been developed as treatments for major depression. jst.go.jp

Applications as Precursors in Bioactive Compound Synthesis

Methyl 2-phenylnicotinate and its analogs serve as valuable precursors in the synthesis of a variety of bioactive compounds. Their chemical structure allows for modifications that can lead to the development of novel therapeutic agents. For example, nicotinic acid derivatives have been used to synthesize compounds with potential antioxidant and anticancer activities. researchgate.net They have also been utilized in the creation of novel donepezil-like compounds for potential use in Alzheimer's disease treatment. researchgate.net

Enzyme Inhibition and Receptor Modulation by Nicotinate Derivatives

Nicotinate derivatives have been shown to interact with various enzymes and receptors, leading to a range of pharmacological effects. dovepress.com Depending on their specific chemical structure, these compounds can act as enzyme inhibitors or receptor modulators. ontosight.aiontosight.ai

For instance, some nicotinic acid derivatives have been identified as potent inhibitors of the cyclooxygenase-2 (COX-2) enzyme, suggesting potential anti-inflammatory applications. researchgate.net Others have been designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. researchgate.net Furthermore, nicotinamide derivatives have been developed as selective inhibitors of phosphodiesterase type 4 (PDE4) isozymes, which are involved in inflammatory processes. google.com The ability of nicotinate derivatives to modulate the activity of various enzymes and receptors underscores their potential as a versatile scaffold for drug discovery. dovepress.com

Derivative ClassTarget Enzyme/ReceptorPotential ApplicationReference
Nicotinic acid derivativesCyclooxygenase-2 (COX-2)Anti-inflammatory researchgate.net
Nicotinic acid-based compoundsVascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Anticancer researchgate.net
Nicotinamide derivativesPhosphodiesterase type 4 (PDE4)Anti-inflammatory, Respiratory, Allergic conditions google.com

Vi. Structure Activity Relationship Sar Studies of Methyl 2 Phenylnicotinate Derivatives

Correlation of Structural Modifications with Biological Activities

The biological activities of methyl 2-phenylnicotinate derivatives are significantly influenced by structural modifications to the pyridine (B92270) and phenyl rings, as well as the ester group. Research has demonstrated that alterations to this scaffold can lead to potent compounds with a variety of therapeutic applications.

Psychotropic Activity:

A study on new thioalkyl derivatives of pyridine, specifically 6-amino-2-thioalkyl-4-phenylnicotinate derivatives, revealed significant anxiolytic and sedative effects. nih.gov These compounds were found to have anticonvulsant properties, acting as antagonists to pentylenetetrazole. nih.gov Notably, their toxicity was low, and they did not induce muscle relaxation at the studied doses. nih.gov The introduction of a thioalkyl group at the 2-position and an amino group at the 6-position of the nicotinate (B505614) scaffold appears to be a key modification for achieving these psychotropic effects. nih.gov

Antiproliferative Activity:

The synthesis of novel 6-aryl-2-methylnicotinohydrazides and their corresponding hydrazones has led to the discovery of compounds with antiproliferative activity against K562 chronic myelogenous leukemia cells. researchgate.net The conversion of the methyl ester of 2-methyl-6-phenylnicotinate to a hydrazide, and subsequently to hydrazones, was a critical structural modification. researchgate.net The resulting compounds exhibited variable cell growth inhibitory activities, with one of the isatin-derived hydrazones (compound 6c in the study) showing the maximum activity with an IC50 of 24.99 μM. researchgate.net

Another class of derivatives, 2-arylamino-6-trifluoromethyl-3-pyridinecarboxylic acids, has also shown promising anticancer activity. nih.gov The modification of the 2-position with an arylamino group and the 6-position with a trifluoromethyl group resulted in compounds with GI50 values in the low micromolar to nanomolar range against various human tumor cell lines. nih.gov

Antihypertensive Activity:

Research into 5-amino-2-pyridinecarboxylic acid derivatives has identified potent antihypertensive agents. nih.gov While not direct derivatives of this compound, this research highlights the importance of the pyridinecarboxylic acid scaffold. Modifications at the 5-position, such as the introduction of a substituted benzylamino group, were found to be crucial for activity. nih.gov

The following table summarizes the correlation between structural modifications of the this compound scaffold and the observed biological activities.

Scaffold Modification Derivative Class Biological Activity Key Findings
Introduction of thioalkyl and amino groups6-amino-2-thioalkyl-4-phenylnicotinatesAnxiolytic, Sedative, AnticonvulsantSignificant anxiolytic activity, in some cases greater than diazepam. nih.gov
Conversion of ester to hydrazide/hydrazone6-aryl-2-methyl-nicotine hydrazonesAntiproliferativeVariable cell growth inhibitory activity against K562 leukemia cells. researchgate.net
Introduction of arylamino and trifluoromethyl groups2-arylamino-6-trifluoromethyl-3-pyridinecarboxylic acid derivativesAnticancerPotent activity against a range of human tumor cell lines. nih.gov
Substitution at the 5-position5-amino-2-pyridinecarboxylic acid derivativesAntihypertensiveSubstituted benzylamino groups at the 5-position led to potent agents. nih.gov

Identification of Pharmacophore Functional Groups

Pharmacophore modeling is a critical tool for identifying the essential structural features required for a molecule to exert a specific biological activity. For derivatives of the nicotinic acid scaffold, several pharmacophore models have been proposed based on their activity profiles.

For a series of antiproliferative hydrazone derivatives of 6-aryl-2-methyl-nicotinic acid, a pharmacophore model was developed. researchgate.net This model identified two key features: two projected locations of potential hydrogen bond donors and two aromatic annotations. researchgate.net Another model for related compounds highlighted two aromatic rings and two projected hydrogen bond acceptor sites as being crucial for activity. researchgate.net These models suggest that the presence of aromatic regions and hydrogen bonding capabilities are fundamental for the antiproliferative action of these derivatives.

In the context of psychotropic activity, the pharmacophore for new thioalkyl derivatives of pyridine with anxiolytic effects was assessed. nih.gov The study aimed to identify the key functional groups responsible for their interaction with biological targets, leading to the observed sedative and antidepressant effects. nih.gov

A pharmacophore model for novel cytotoxins containing a 1,5-diaryl-3-oxo-1,4-pentadienyl group, which can be considered structurally related to substituted phenylnicotinates, was also disclosed. nih.gov

The following table outlines the identified pharmacophoric features for different classes of this compound derivatives.

Derivative Class Biological Activity Identified Pharmacophoric Features
6-aryl-2-methyl-nicotine hydrazonesAntiproliferativeTwo potential hydrogen bond donors and two aromatic regions. researchgate.netresearchgate.net
Thioalkyl pyridine derivativesPsychotropicFunctional groups enabling anxiolytic, sedative, and antidepressant effects. nih.gov
1,5-diaryl-3-oxo-1,4-pentadienyl-containing compoundsCytotoxic1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore. nih.gov

Impact of Substituents on Biological Efficacy

The nature and position of substituents on the core structure of this compound have a profound impact on the biological efficacy of its derivatives.

For Psychotropic Activity:

In the series of 6-amino-2-thioalkyl-4-phenylnicotinate derivatives, the substituents on the thioalkyl chain were shown to modulate the anxiolytic and sedative effects. nih.gov For instance, ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate demonstrated anxiolytic activity twice that of diazepam. nih.gov Another derivative, ethyl 2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate, exhibited a unique psychotropic profile with notable antidepressant effects. nih.gov These findings underscore the significant influence of the substituent attached to the thioether at the 2-position.

For Anticancer Activity:

In the case of 2-arylamino-6-trifluoromethyl-3-pyridinecarboxylic acid amides, the substituents on the arylamino group were critical for their antitumoral potency. nih.gov The 3,4,5-trimethoxyphenylamide derivative was identified as the most active compound in this series against a panel of human tumor cell lines. nih.gov This highlights the importance of the substitution pattern on the C2-arylamino ring for achieving high anticancer efficacy.

For a series of cytotoxic 6-benzylidene-2-[4-(pyridin-3-ylcarboxy)benzylidene]cyclohexanones, a quantitative structure-activity relationship (QSAR) study revealed that the cytotoxic potencies were negatively correlated with the magnitude of the Hammett sigma values of the aryl substituents. nih.gov This indicates that electron-donating groups on the aryl ring enhance cytotoxic activity.

The table below details the impact of specific substituents on the biological efficacy of this compound derivatives.

Derivative Class Position of Substitution Substituent Impact on Biological Efficacy
6-amino-2-thioalkyl-4-phenylnicotinates2-thioalkyl chain(Diphenylmethyl)amino-2-oxoethylSignificant increase in anxiolytic activity. nih.gov
6-amino-2-thioalkyl-4-phenylnicotinates2-thioalkyl chain(Tetrahydrofuran-2-ylmethyl)amino-2-oxoethylConferred unique antidepressant properties. nih.gov
2-arylamino-6-trifluoromethyl-3-pyridinecarboxylic acid amides2-arylamino group3,4,5-trimethoxyphenylMost potent anticancer activity in the series. nih.gov
6-benzylidene-2-[4-(pyridin-3-ylcarboxy)benzylidene]cyclohexanonesAryl ringElectron-donating groupsEnhanced cytotoxic potency. nih.gov

Vii. Metabolic Fate and Biotransformation Pathways of Methyl 2 Phenylnicotinate Conceptual

Potential Metabolic Pathways for Nicotinate (B505614) Esters

The ester functional group is a primary site for metabolic activity. For nicotinate esters, the principal metabolic pathway is hydrolysis of the ester bond to yield nicotinic acid and the corresponding alcohol.

Studies on various simple nicotinic acid esters, such as methyl, ethyl, and butyl nicotinate, have shown that they undergo enzymatic hydrolysis to nicotinic acid. nih.govdrugbank.com This conversion is a critical step, as the resulting nicotinic acid is an active form of niacin (Vitamin B3) and can enter endogenous metabolic pathways. amazonaws.comreactome.org The rate and extent of this hydrolysis can be influenced by the structure of the alcohol moiety. For instance, research on the skin permeation and metabolism of different alkyl nicotinates demonstrated that the length of the alkyl chain affects both the permeability and the rate of enzymatic hydrolysis by esterases. nih.gov

The hydrolysis of nicotinate esters is not a simple chemical process but is enzymatically mediated. nih.gov In studies using skin homogenates, methyl nicotinate was hydrolyzed to nicotinic acid, indicating the presence of esterase activity. nih.govdrugbank.com The metabolic process can even reach saturation at high substrate concentrations, a characteristic feature of enzyme-catalyzed reactions. nih.gov While most of α-tocopheryl nicotinate is hydrolyzed in the intestine before absorption, some studies suggest that the ester form can be absorbed and that its metabolism may follow different pathways compared to the administration of nicotinic acid alone. mdpi.com This suggests that for Methyl 2-phenylnicotinate, while hydrolysis to 2-phenylnicotinic acid and methanol (B129727) is a highly probable pathway, a portion of the intact ester may be absorbed and undergo other transformations.

Nicotinate EsterKey Metabolic FindingReference
Methyl Nicotinate (MN)Undergoes ester hydrolysis to nicotinic acid and methanol, mediated by esterases. drugbank.com The total flux across skin is highest among simple alkyl nicotinates. nih.gov nih.govdrugbank.com
Ethyl Nicotinate (EN)Hydrolyzed to nicotinic acid and ethanol. Metabolic saturation is observed at high concentrations. nih.gov nih.gov
Butyl Nicotinate (BN)Shows a lower total flux compared to MN and EN but has a higher permeability coefficient. Esterase activity is dependent on the alkyl chain length. nih.gov nih.gov
α-Tocopheryl NicotinateLargely hydrolyzed prior to absorption, but evidence suggests it follows a different metabolic pathway than nicotinic acid, potentially acting as a carrier for gradual NAD supply. mdpi.com mdpi.com

Enzymatic Transformations of Methyl Ester and Pyridine (B92270) Ring

The biotransformation of this compound would conceptually involve enzymes that act on its two main structural features: the methyl ester group and the substituted pyridine ring.

The methyl ester group is susceptible to two primary types of enzymatic transformation: hydrolysis and oxidative cleavage.

Hydrolysis: This is the most common metabolic pathway for esters, catalyzed by a ubiquitous group of enzymes called carboxylesterases (CEs), which are abundant in the liver, plasma, and other tissues. jst.go.jpnih.gov For example, human carboxylesterase-1 (CE-1) is known to be the primary enzyme for the methyl ester hydrolysis of cocaine, a structurally distinct but relevant example of a methyl ester-containing xenobiotic. nih.gov This reaction cleaves the ester bond to produce a carboxylic acid (2-phenylnicotinic acid) and an alcohol (methanol). ontosight.aiscience.gov

Oxidative Cleavage: An alternative, though less common, pathway is the oxidative cleavage of the ester, catalyzed by Cytochrome P450 (CYP450) enzymes. nih.gov This mechanism does not involve direct hydrolysis but proceeds through the abstraction of a hydrogen atom from the alkyl (methyl) portion of the ester. nih.govnih.gov This reaction generates an unstable intermediate that collapses to form the carboxylic acid and an aldehyde (formaldehyde, in the case of a methyl ester). nih.gov Studies on dihydropyridine (B1217469) derivatives have demonstrated that this oxidative de-esterification is a significant metabolic route. nih.govnih.gov

The pyridine ring of this compound is also a target for enzymatic transformation, primarily through oxidation and conjugation reactions.

CYP450-Mediated Oxidation: The pyridine ring, while generally more resistant to metabolism than a corresponding phenyl ring due to its electron-deficient nature, can still be oxidized by CYP450 enzymes. nih.gov Potential oxidative reactions include hydroxylation at various positions on the pyridine or the appended phenyl ring, and N-oxidation of the pyridine nitrogen. jst.go.jpoptibrium.com The nitrogen atom of the pyridine ring can also directly coordinate with the heme iron of CYP450 enzymes, which can sometimes inhibit the metabolism of the compound or other co-administered drugs. nih.govnih.gov

UDP-Glucuronosyltransferase (UGT) Conjugation: The nitrogen atom of the pyridine ring is a key site for Phase II conjugation reactions, particularly N-glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies on nicotine (B1678760), which also contains a pyridine ring, have identified UGT2B10 as the primary enzyme responsible for its N-glucuronidation in the human liver. nih.govaacrjournals.org This process attaches a glucuronic acid moiety to the pyridine nitrogen, greatly increasing the molecule's water solubility and facilitating its excretion. aacrjournals.org Other UGT isoforms, such as UGT1A4, also show activity, although typically with lower affinity. nih.govaacrjournals.org It is conceivable that the pyridine nitrogen of this compound or its hydrolyzed metabolite, 2-phenylnicotinic acid, could undergo a similar glucuronidation pathway.

Structural MoietyEnzymatic TransformationKey Enzymes Involved (Examples)Resulting Product (Conceptual)Reference
Methyl EsterHydrolysisCarboxylesterases (CE-1, BChE)2-Phenylnicotinic acid + Methanol jst.go.jpnih.gov
Oxidative CleavageCytochrome P450 (CYP450)2-Phenylnicotinic acid + Formaldehyde nih.govnih.gov
Pyridine RingOxidation (e.g., Hydroxylation, N-oxidation)Cytochrome P450 (CYP3A4, etc.)Hydroxylated or N-oxide metabolites nih.govjst.go.jpoptibrium.com
N-GlucuronidationUDP-Glucuronosyltransferases (UGT2B10, UGT1A4)This compound-N-glucuronide nih.govaacrjournals.org

Viii. Emerging Research Avenues and Future Directions

Development of Novel Therapeutic Agents based on Methyl 2-phenylnicotinate Scaffold

The versatility of the this compound structure allows for the creation of diverse derivatives with a wide range of biological activities. These derivatives are being investigated for their potential as treatments for a variety of diseases.

For instance, novel isatin-nicotinohydrazide hybrids have been synthesized and show promise as anti-tubercular and antibacterial agents. nih.govtandfonline.com Some of these hybrids demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. nih.govtandfonline.com Specifically, hybrids 5d , 5g , and 5h were as effective as the frontline anti-tuberculosis drug isoniazid (B1672263) (INH) against a drug-susceptible strain. nih.gov Furthermore, compounds 5g and 5h exhibited excellent activity against an isoniazid/streptomycin-resistant strain. nih.gov

In the realm of neurodegenerative diseases, certain phenoxyalkylamino-4-phenylnicotinates and related pyridonepezils have been identified as selective and moderately potent inhibitors of human acetylcholinesterase (hAChE). acs.org One of the most potent inhibitors, ethyl 6-(4-(1-benzylpiperidin-4-yl)butylamino)-5-cyano-2-methyl-4-phenylnicotinate (18 ), and other related compounds have shown the ability to protect against the neurotoxicity induced by the amyloid-β peptide, a key factor in Alzheimer's disease. acs.org

Additionally, research into thioalkyl derivatives of pyridine (B92270) has revealed significant potential for developing neuropsychiatric drugs. nih.gov Certain 6-amino-2-thioalkyl-4-phenylnicotinate derivatives have shown noteworthy anxiolytic and sedative effects. nih.gov One particular compound, ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate, displayed anxiolytic activity greater than that of diazepam. nih.gov

The antitumor potential of compounds based on the nicotinate (B505614) structure is also an active area of research. Novel cytotoxins containing a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore have been developed, with some showing low micromolar range IC50 values against various cancer cell lines. nih.gov These compounds have also demonstrated tumor-selective toxicity. nih.gov Other research has focused on thiazole (B1198619) derivatives, with some compounds showing potent antitumor activity against human cancer cell lines. kku.edu.sa

Table 1: Investigated Therapeutic Applications of this compound Derivatives
Therapeutic AreaDerivative ClassKey FindingsReference
Anti-tubercularIsatin-nicotinohydrazide hybridsPotent activity against drug-susceptible and resistant M. tuberculosis strains. nih.govtandfonline.com
Neurodegenerative DiseasesPhenoxyalkylamino-4-phenylnicotinatesSelective inhibition of acetylcholinesterase and neuroprotective effects. acs.org
Neuropsychiatric Disorders6-amino-2-thioalkyl-4-phenylnicotinate derivativesSignificant anxiolytic and sedative properties. nih.gov
Antitumor1,5-diaryl-3-oxo-1,4-pentadienyl containing cytotoxinsPotent and tumor-selective cytotoxicity. nih.gov
AntitumorThiazole derivativesPotent activity against human cancer cell lines. kku.edu.sa

Green Chemistry Approaches in Nicotinate Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, researchers are actively developing greener methods for synthesizing nicotinates and their derivatives. nih.govresearchgate.net Traditional methods for producing nicotinic acid, a related compound, often involve harsh conditions and generate significant environmental waste, including greenhouse gases. nih.govmdpi.com

One promising green approach involves the use of biocatalysts, such as enzymes, to carry out the synthesis under mild conditions. nih.gov For example, the lipase (B570770) Novozym® 435 has been successfully used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate in environmentally friendly solvents, resulting in high product yields and significantly shorter reaction times compared to traditional batch processes. nih.govrsc.org Enzymatic processes are gaining traction in industrial settings due to their potential for high conversion rates and reduced energy consumption. frontiersin.org

Another innovative green chemistry strategy utilizes the solvent Cyrene™, a biodegradable alternative to toxic and environmentally harmful solvents like DMF, DMSO, and NMP. researchgate.net A highly efficient method for nucleophilic aromatic substitutions of nicotinic esters has been developed using Cyrene, which not only acts as a superior solvent but also simplifies product purification. researchgate.net

Furthermore, new synthetic routes for polysubstituted nicotinic acid esters are being explored that use milder reaction conditions and readily available starting materials, minimizing pollution and simplifying the separation and purification of the final products. google.com Copper-catalyzed reactions are also being investigated as a means to synthesize nicotinate derivatives under more practical and environmentally friendly conditions, avoiding the use of stoichiometric halogenated reagents. bohrium.com

Table 2: Green Chemistry Approaches in Nicotinate Synthesis
ApproachKey FeaturesAdvantagesReference
Biocatalysis (e.g., Novozym® 435)Use of enzymes in sustainable solvents.High yields, shorter reaction times, mild conditions. nih.govrsc.org
Use of Green Solvents (e.g., Cyrene™)Replacement of toxic solvents with biodegradable alternatives.Improved reaction efficiency, simplified purification. researchgate.net
Novel Synthetic RoutesMilder reaction conditions and readily available starting materials.Reduced pollution, easier product separation. google.com
Copper-Catalyzed ReactionsIntermolecular [3+3] annulation reactions.Avoidance of harsh reagents, more practical synthesis. bohrium.com

Advanced Computational Modeling in Drug Design and Discovery for Nicotinate Analogs

Advanced computational modeling has become an indispensable tool in the design and discovery of new drugs based on nicotinate analogs. These in silico methods allow researchers to predict the biological activity of compounds, understand their interactions with target proteins, and identify promising new drug candidates before they are synthesized in the lab. mdpi.comnih.gov

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to build predictive models that correlate the structural features of molecules with their biological activity. nih.govijper.org For example, 3D-QSAR models have been successfully generated for analogs of methyllycaconitine (B43530), providing insights into their molecular interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) and helping to identify novel inhibitors. nih.gov

Molecular docking studies are another crucial computational tool. nih.govalrasheedcol.edu.iq These studies simulate the binding of a ligand (the potential drug) to its target protein, helping to predict the binding affinity and understand the specific interactions that stabilize the complex. mdpi.comnih.gov For instance, docking studies have been used to investigate the binding of nicotinic agonists to different subtypes of human nAChRs, providing a structural framework for the rational design of subtype-specific drugs. nih.gov Similarly, docking has been employed to understand how pyridonepezil derivatives bind to and inhibit acetylcholinesterase, a key target in Alzheimer's disease treatment. acs.org

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of functional groups required for a molecule to have a specific biological activity. nih.gov This information can then be used to search large chemical databases for novel compounds that fit the pharmacophore model, accelerating the discovery of new drug leads. nih.gov

Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. alrasheedcol.edu.iq This helps to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures. alrasheedcol.edu.iq

Table 3: Application of Computational Modeling in Nicotinate Analog Drug Discovery
Computational MethodApplicationExampleReference
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity based on molecular structure.Developing predictive models for methyllycaconitine analogs as nAChR inhibitors. nih.gov
Molecular DockingSimulating ligand-protein binding to predict affinity and interactions.Investigating the binding of pyridonepezils to acetylcholinesterase. acs.org
Pharmacophore ModelingIdentifying essential 3D features for biological activity to find new leads.Constructing a pharmacophore for noncompetitive inhibitors of nAChRs. nih.gov
ADME PredictionPredicting the pharmacokinetic properties of drug candidates.Evaluating the drug-likeness of newly designed compounds. alrasheedcol.edu.iq

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for characterizing Methyl 2-phenylnicotinate?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the aromatic substitution pattern and ester functionality. For example, aromatic protons typically appear between δ 7.0–8.5 ppm, while ester carbonyl groups resonate near δ 165–170 ppm in 13C^{13}C-NMR .
  • Infrared Spectroscopy (IR) : Identify the ester carbonyl stretch (~1700–1750 cm1^{-1}) and aromatic C-H stretches (~3000–3100 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., HRMS (EI) m/z calculated for C13H11NO2C_{13}H_{11}NO_2: 213.0790) .
  • Purity Assessment : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to verify purity >95% .

Q. What synthetic routes are reported for this compound?

  • Methodology :

  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling between 2-chloronicotinic acid derivatives and phenylboronic acid in THF with Cs2_2CO3_3 as a base (e.g., 25°C, 3 hours, followed by column chromatography) .
  • Esterification : React 2-phenylnicotinic acid with methanol in the presence of H2_2SO4_4 as a catalyst under reflux conditions .
  • Key Validation : Compare spectral data (NMR, IR) with literature values and ensure reproducibility by documenting reaction parameters (solvent, temperature, catalyst) in detail .

Q. How can researchers retrieve reliable physicochemical data for this compound?

  • Methodology :

  • Database Searches : Use SciFinder or Reaxys to locate peer-reviewed articles. Filter results by "experimental data" and cross-reference with PubChem or ChemSpider entries .
  • Validation : Cross-check melting points, solubility, and spectral data across ≥3 independent studies to identify inconsistencies. For example, if melting points vary, verify purity protocols (e.g., recrystallization solvents) in original papers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in cross-coupling reactions?

  • Methodology :

  • Design of Experiments (DoE) : Vary catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2), solvents (THF vs. DMF), and temperatures (25°C vs. 80°C) in a factorial design. Use ANOVA to identify significant factors .
  • Kinetic Analysis : Monitor reaction progress via TLC or in situ NMR to determine rate-limiting steps. For example, prolonged reaction times may lead to ester hydrolysis, necessitating shorter durations .
  • Byproduct Analysis : Characterize impurities (e.g., de-esterified products) via LC-MS and adjust protecting groups if needed .

Q. How should researchers address contradictions in reported pharmacological activities of this compound analogs?

  • Methodology :

  • Systematic Review : Follow PRISMA guidelines to identify all studies. Extract IC50_{50}, EC50_{50}, and cytotoxicity data, and assess heterogeneity using I2^2 statistics (e.g., I2^2 >50% indicates significant variability) .
  • Sensitivity Analysis : Exclude studies with high risk of bias (e.g., lack of negative controls or unclear purity protocols) and re-analyze effect sizes .
  • Experimental Replication : Repeat key assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) with positive/negative controls .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

  • Methodology :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC50_{50} and Hill coefficients. Report 95% confidence intervals .
  • Outlier Detection : Use Grubbs’ test to identify and exclude outliers. For example, inconsistent replicates in cytotoxicity assays may indicate compound degradation .
  • Meta-Analysis : Combine data from multiple studies using random-effects models if heterogeneity is high (I2^2 >30%) .

Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?

  • Methodology :

  • Institutional Review : Submit protocols to an ethics committee for approval, especially for in vivo studies. Include details on humane endpoints (e.g., tumor size limits in oncology models) .
  • Data Transparency : Publish negative results and raw data in repositories like Zenodo to avoid publication bias .
  • 3Rs Compliance : Apply Replacement (in silico modeling), Reduction (optimal sample size calculation), and Refinement (minimizing distress) principles .

Data Presentation Guidelines

  • Tables : Include processed data (e.g., reaction yields, IC50_{50} values) in the main text. Raw data (e.g., NMR spectra, chromatograms) should be in supplementary materials .
  • Figures : Use color-coded schemes for reaction pathways (avoid excessive structures) and ensure images meet journal dimensions (e.g., 300 dpi for Med. Chem. Commun.) .
  • Ethical Reporting : Disclose funding sources, conflicts of interest, and contributor roles (e.g., "X synthesized compounds; Y analyzed data") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.